molecular formula C10H21N5 B13218128 5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine

5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13218128
M. Wt: 211.31 g/mol
InChI Key: AZLZFBYDXYZZSP-UHFFFAOYSA-N
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Description

5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Alkylation: The triazole ring is then alkylated using isopropyl halides in the presence of a base such as potassium carbonate to introduce the N,N-bis(propan-2-yl) groups.

    Methylamino Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazole ring or the methylamino group, resulting in the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Partially or fully reduced triazole derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. Triazole-containing compounds have shown promise in the treatment of fungal infections, cancer, and other diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    5-Amino-1,2,4-triazole: A derivative with an amino group at the 5-position.

    5-Methyl-1,2,4-triazole: A derivative with a methyl group at the 5-position.

Uniqueness

5-[(Methylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the methylamino methyl and N,N-bis(propan-2-yl) groups

Properties

Molecular Formula

C10H21N5

Molecular Weight

211.31 g/mol

IUPAC Name

5-(methylaminomethyl)-N,N-di(propan-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H21N5/c1-7(2)15(8(3)4)10-12-9(6-11-5)13-14-10/h7-8,11H,6H2,1-5H3,(H,12,13,14)

InChI Key

AZLZFBYDXYZZSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NNC(=N1)CNC)C(C)C

Origin of Product

United States

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